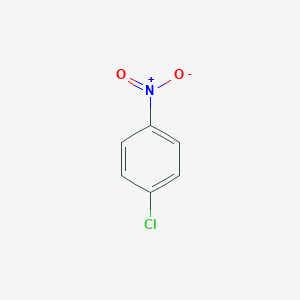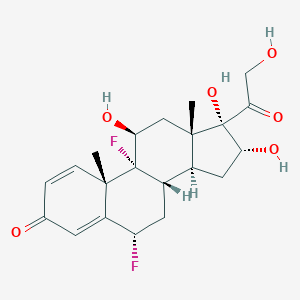
Fluocinolone
Overview
Description
Fluocinolone acetonide is a synthetic fluorinated corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching . It is a synthetic hydrocortisone derivative, and the fluorine substitution at position 9 in the steroid nucleus greatly enhances its activity . This compound acetonide was first synthesized in 1959 in the Research Department of Syntex Laboratories S.A. in Mexico City . It is available under various brand names, including Synalar, Flucort-N, Iluvien, and Yutiq .
Mechanism of Action
Target of Action
Fluocinolone is a synthetic hydrocortisone derivative . It primarily targets glucocorticoid receptors, which are present in almost every cell in the body . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
This compound binds to the glucocorticoid receptors, forming a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes . This binding induces the production of phospholipase A2 inhibitory proteins, also known as lipocortins . Lipocortins can inhibit the release of arachidonic acid, a precursor of various inflammatory mediators .
Biochemical Pathways
The action of this compound involves several major biochemical pathways, including the polyol pathway, advanced glycation end products pathway, protein kinase C pathway, and hexosamine pathway . These pathways lead to oxidative stress, angiogenesis, and inflammation, resulting in the upregulation of multiple inflammatory mediators . The inhibition of these mediators by this compound helps to reduce inflammation and relieve symptoms.
Pharmacokinetics
This compound acetonide intravitreal implant releases a submicrogram (0.2 µg/day) dose of this compound acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology . Once absorbed through the skin, topical corticosteroids like this compound are metabolized primarily in the liver and are then excreted by the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and relief of itching . By inhibiting the release of inflammatory mediators, this compound can alleviate the symptoms of various skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the extent of percutaneous absorption of topical corticosteroids . Inflammation and/or other disease processes in the skin can increase percutaneous absorption . Therefore, the patient’s skin condition and the method of application can significantly impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Fluocinolone interacts with the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This interaction leads to changes in gene expression, which can affect various biochemical reactions within the cell .
Cellular Effects
This compound has been used to treat a variety of skin conditions such as eczema, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It reduces the swelling, itching, and redness that can occur in these types of conditions . This compound influences cell function by suppressing the immune response and reducing inflammation .
Molecular Mechanism
This compound works by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements in the promoter region of target genes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a study showed that the this compound implant releases 1.0 ng/mL of steroid from the first day post-implant . This release rate is vastly different over time when compared with other steroids .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, corticosteroids like this compound are commonly administered in small animals . The effects of these drugs can vary with different dosages, and high doses can potentially lead to adverse effects .
Metabolic Pathways
The metabolism of this compound can be decreased when combined with certain other drugs . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
This compound, due to its lipophilic nature, can easily cross cell membranes
Subcellular Localization
As a glucocorticoid, it is known to bind to the cytosolic glucocorticoid receptor and then translocate into the cell nucleus . This suggests that this compound is likely to be found in the cytosol and nucleus of cells.
Preparation Methods
Fluocinolone acetonide is synthesized through a multi-step process starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin . These raw materials are converted to intermediate compounds like 11α-hydrocortison (epicortisol) or 16,17α-epoxy-11-hydroxyprogesterone in several steps, and then this compound acetonide is produced . The process involves fluorination steps, where 6α and 9α fluorination are crucial. The stereoselectivity of 6α fluorination is highly substrate-dependent, and aqueous hydrofluoric acid solution is used in the 9α fluorination step .
Chemical Reactions Analysis
Fluocinolone acetonide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Fluorine atoms in the molecule can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fluocinolone acetonide has a wide range of scientific research applications:
Comparison with Similar Compounds
Fluocinolone acetonide is compared with other corticosteroids like triamcinolone acetonide, betamethasone, and dexamethasone. While all these compounds have anti-inflammatory properties, this compound acetonide is unique due to its high lipophilicity and enhanced activity due to fluorine substitution at position 9 . Similar compounds include:
- Triamcinolone acetonide
- Betamethasone
- Dexamethasone
- Hydrocortisone
This compound acetonide’s uniqueness lies in its specific fluorination, which enhances its potency and effectiveness in treating inflammatory conditions .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUOERPONYGOS-CLCRDYEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016494 | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807-38-5 | |
| Record name | Fluocinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluocinolone exert its anti-inflammatory effects?
A1: this compound binds to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus and activates the transcription of genes containing glucocorticoid-responsive elements. [] These genes often encode for proteins with anti-inflammatory properties, such as lipocortin-1. [] Lipocortin-1 inhibits cytosolic phospholipase 2 alpha, preventing the release of arachidonic acid and its subsequent conversion to inflammatory prostaglandins. [] this compound also induces MAPK phosphatase 1, hindering the MAPK cascade and its pro-inflammatory effects. [] Additionally, this compound directly inhibits nuclear factor kappa-B, suppressing the transcription of cyclooxygenase 2 and prostaglandin synthesis. []
Q2: What downstream effects are associated with this compound's interaction with the glucocorticoid receptor?
A2: this compound's binding to the glucocorticoid receptor leads to the upregulation of anti-inflammatory proteins like lipocortin-1 and MAPK phosphatase 1. [] This, in turn, disrupts multiple inflammatory pathways, including:
- Inhibition of phospholipase 2 alpha: Prevents the release of arachidonic acid, a precursor to inflammatory prostaglandins. []
- Suppression of MAPK cascade: Reduces pro-inflammatory signaling mediated by Jun N-terminal kinase and c-Jun. []
- Direct inhibition of nuclear factor kappa-B: Downregulates cyclooxygenase 2 transcription, ultimately decreasing prostaglandin synthesis. []
Q3: How does light exposure affect the stability of this compound Acetonide in pharmaceutical formulations?
A4: this compound Acetonide is susceptible to photodegradation. Studies using high-performance liquid chromatography (HPLC) revealed that this compound Acetonide undergoes a complex kinetic reaction when exposed to light (254 nm) in acetonitrile. [] This degradation pathway highlights the need for appropriate packaging and storage conditions to minimize light exposure and preserve drug stability.
Q4: What clinical conditions are commonly treated with this compound Acetonide, and what are the typical routes of administration?
A4: this compound Acetonide is used to manage various inflammatory conditions, including:
- Dermatological conditions: Atopic dermatitis, eczema, psoriasis, and discoid lupus erythematosus. [, , , , ] It is often applied topically as a cream, ointment, or solution. [, , , , ]
- Otic conditions: Otitis externa and otitis media with tympanostomy tubes. [, ] In these cases, it is administered as otic drops. [, ]
- Ocular conditions: Uveitis, diabetic macular edema, and cystoid macular edema. [, , , , , , , , , , , , ] For these conditions, it is administered as an intravitreal implant or injection. [, , , , , , , , , , , , ]
- Oral conditions: Symptomatic oral lichen planus. [] In this case, it is administered as a mouthwash. []
Q5: What are the potential benefits of using this compound Acetonide intravitreal implants for treating ocular conditions like diabetic macular edema?
A5: this compound Acetonide intravitreal implants offer several potential advantages:
- Sustained drug delivery: Provides continuous, localized delivery of this compound Acetonide to the posterior segment of the eye, potentially reducing treatment burden and improving patient compliance compared to frequent injections. [, , ]
- Reduced inflammation: Effectively controls inflammation associated with conditions like diabetic macular edema, contributing to improved visual acuity and anatomical outcomes. [, , , ]
- Long-term efficacy: Clinical trials demonstrate sustained efficacy of this compound Acetonide implants for up to 3 years in managing macular edema. [, ]
Q6: What are some potential side effects associated with this compound Acetonide treatment?
A6: While this compound Acetonide is generally considered safe, potential side effects have been observed, particularly with long-term use or higher doses. These include:
- Ocular side effects: Increased intraocular pressure (IOP) and cataract formation are the most common side effects associated with intravitreal this compound Acetonide implants. [, , , , , , , , ]
- Systemic side effects: Although less common with topical or localized administration, prolonged or high-dose use of this compound Acetonide can lead to systemic side effects, including adrenal suppression. []
Q7: What analytical methods are commonly employed to evaluate this compound Acetonide formulations?
A7: Various analytical techniques are utilized for the characterization and quantification of this compound Acetonide in pharmaceutical formulations:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying this compound Acetonide and its potential impurities or degradation products. [, ] This method is particularly useful for studying drug stability and degradation kinetics. []
- Thin Layer Chromatography (TLC): A simpler and more cost-effective method compared to HPLC, often employed for rapid screening of formulations and identification of impurities. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique used to identify and characterize unknown impurities, such as hydroperoxide impurities, in this compound Acetonide formulations. []
Q8: What are some areas of ongoing research and development related to this compound Acetonide?
A8: Current research efforts are focused on:
- Improved drug delivery systems: Developing novel formulations and delivery systems, such as biodegradable intravitreal implants, to enhance drug targeting, prolong drug release, and minimize side effects. []
- Personalized medicine: Investigating biomarkers to predict treatment response and identify patients who would benefit most from this compound Acetonide therapy while minimizing the risk of adverse events. []
- New therapeutic applications: Exploring the potential use of this compound Acetonide for treating other inflammatory conditions, such as serpiginous choroiditis, based on its efficacy in managing uveitis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


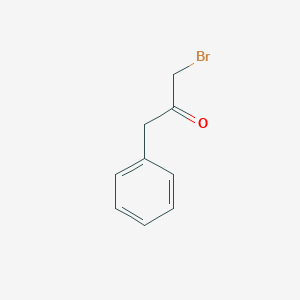

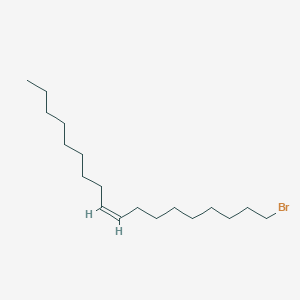

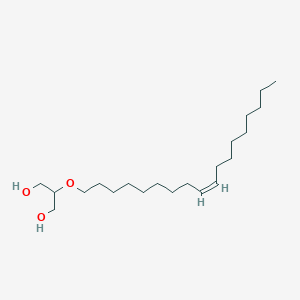
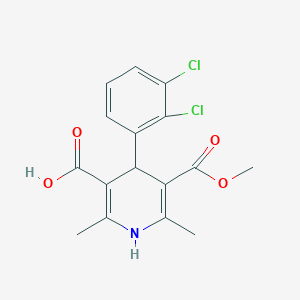
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
